![molecular formula C16H12F2N2OS2 B2598740 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 886913-31-1](/img/structure/B2598740.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide, commonly known as DFBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas such as drug discovery, cancer therapy, and molecular imaging.
Scientific Research Applications
- Cytotoxicity : Isoxazole derivatives of this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines, including Colo205, U937, MCF7, and A549 . These derivatives demonstrated anti-cancer activity, with IC50 values ranging from 5.04 to 13 μM.
- p53 Activation : Compound 20c significantly increased p53 levels in Colo205 cells. As a potential small-molecule activator of p53, it regulates the balance between cell proliferation and apoptosis .
- Novel Derivatives : Novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for anti-proliferative activities. Steric effects played a crucial role in their anti-tumor activity .
- Ternary Photovoltaic Cells : A simple small molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF), was used as a second acceptor material in ternary polymer solar cells (PSCs). Incorporating BTF into the active layer improved the efficiency of these cells .
Anti-Cancer Activity
Anti-Proliferative Activities
Organic Photovoltaics
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c1-2-22-11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFPPMAWCNCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide |
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